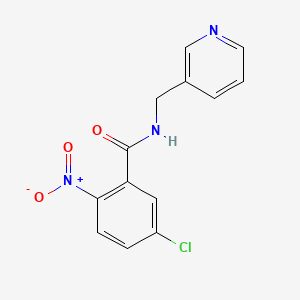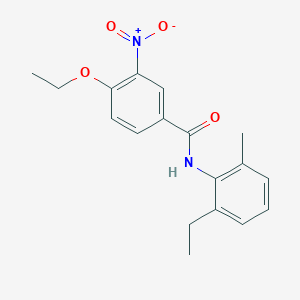
5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and has been found to have potential therapeutic applications in various diseases.
Wirkmechanismus
5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide binds to the ATP-binding site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways such as the NF-κB and AKT pathways, which are essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
In preclinical studies, 5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide has been found to be highly selective for BTK and has shown potent anti-tumor activity in various B-cell malignancies. It has also been found to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide in lab experiments include its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to inhibit downstream signaling pathways. The limitations include its potential toxicity and the need for further preclinical and clinical studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the use of 5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide in scientific research. These include its potential use in combination therapies with other anti-cancer drugs, its use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, and its use in the development of new BTK inhibitors with improved pharmacokinetic properties and reduced toxicity.
Conclusion:
In conclusion, 5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide is a promising chemical compound with potential therapeutic applications in various diseases. Its unique properties and mechanism of action make it an attractive target for scientific research. However, further preclinical and clinical studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide involves the reaction of 5-chloro-2-nitrobenzoic acid with N-(3-pyridinylmethyl)amine. The reaction is carried out in the presence of a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). The resulting product is then purified by column chromatography to obtain pure 5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide has been extensively used in scientific research as a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK has been found to be effective in the treatment of various B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM).
Eigenschaften
IUPAC Name |
5-chloro-2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-10-3-4-12(17(19)20)11(6-10)13(18)16-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYLBJUQTTWWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-nitro-N-(pyridin-3-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine](/img/structure/B5705342.png)



![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5705378.png)


![ethyl 5-{[(2-benzoylhydrazino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5705394.png)



![ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate](/img/structure/B5705422.png)
![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)
